Eicosane, 1-iodo-

Organic Synthesis Reductive Coupling Wurtz-type Dimerization

1-Iodoeicosane (eicosyl iodide) is a linear C20 primary alkyl iodide with molecular formula C20H41I and molecular weight 408.44 g/mol. It is a waxy solid at ambient temperature, melting at 314.6 K (41.45 °C), with a boiling point estimated at approximately 391 °C and an estimated density of 1.0758 g/cm³.

Molecular Formula C20H41I
Molecular Weight 408.4 g/mol
CAS No. 34994-81-5
Cat. No. B15351159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosane, 1-iodo-
CAS34994-81-5
Molecular FormulaC20H41I
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCI
InChIInChI=1S/C20H41I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3
InChIKeyUYBWORFIJZQKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodoeicosane (CAS 34994-81-5) Procurement Overview: C20 Primary Alkyl Iodide Profile


1-Iodoeicosane (eicosyl iodide) is a linear C20 primary alkyl iodide with molecular formula C20H41I and molecular weight 408.44 g/mol [1]. It is a waxy solid at ambient temperature, melting at 314.6 K (41.45 °C), with a boiling point estimated at approximately 391 °C and an estimated density of 1.0758 g/cm³ [2]. As a long-chain 1-iodoalkane, it serves as a critical intermediate in organic synthesis, particularly for introducing the 20-carbon chain via nucleophilic substitution or reductive coupling pathways, and has been employed in analytical chemistry applications including the preparation of non-endogenous internal standards for LC-MS plasmalogen quantification [3].

C20 linear alkyl iodide for nucleophilic substitution and reductive coupling synthetic routes
Waxy solid at ambient lab temperatures supports precise solid-phase handling and weighing
Reported use in non-endogenous internal standard preparation for LC-MS plasmalogen quantification

Why 1-Iodoeicosane Cannot Be Readily Substituted by Other 1-Haloeicosanes or Shorter-Chain Iodoalkanes


The selection of 1-iodoeicosane over its bromo, chloro, or shorter-chain iodoalkane analogs is driven by quantifiable differences in three critical dimensions: leaving-group reactivity, homocoupling efficiency, and chain-length-dependent physical properties. The C–I bond (bond dissociation energy ~222 kJ/mol) is significantly weaker than the C–Br (~285 kJ/mol) or C–Cl (~338 kJ/mol) bonds, conferring superior leaving-group ability in SN2 reactions [1]. In reductive homocoupling, the yield is directly proportional to alkyl chain length: 1-iodoeicosane (C20) achieves a 74% yield of tetracontane, while shorter 1-iodoalkanes yield progressively less coupling product under identical conditions [2]. Furthermore, substituting 1-iodoeicosane with the C18 analog (1-iodooctadecane, CAS 629-93-6) reduces the backbone length by two methylene units, which alters the hydrophobicity (logP differential) and melting point (33–35 °C vs. 41.45 °C), rendering it unsuitable for applications that require the exact C20 architecture, such as the synthesis of PLS 23:0/18:1 internal standard for LC-MS plasmalogen assays [3]. These specific, measurable differences preclude generic substitution.

Target

C20 iodide leaving-group reactivity and chain length are matched to reported homocoupling yield and LC-MS internal standard architecture.

1-Bromoeicosane

Weaker leaving group may require harsher conditions; reaction kinetics and impurity profiles may shift significantly.

1-Iodooctadecane

Shorter C18 chain alters hydrophobicity and melting behavior, and cannot generate the C23 vinyl ether moiety for the reported PLS internal standard.

Quantitative Comparative Evidence for 1-Iodoeicosane (CAS 34994-81-5) Differentiation


Homocoupling Yield Advantage of 1-Iodoeicosane Over Shorter-Chain 1-Iodoalkanes Under Pd/Hydrazine Catalysis

Under identical Pd-catalyzed hydrazine-mediated reductive homocoupling conditions, 1-iodoeicosane (C20) produces tetracontane (C40H82) in 74% yield. Critically, the study demonstrates that coupling yield decreases monotonically with decreasing carbon chain length across the 1-iodoalkane homologous series [1]. This establishes that the C20 chain length confers a measurable synthetic advantage in homocoupling efficiency relative to all shorter-chain 1-iodoalkane analogs.

Homocoupling yield
Head-to-head
C20: 74% yield tetracontane; yield decreases with chain length
Supports C40 synthesis route optimization
Pd/hydrazine conditions; shorter chains give lower yield
Organic Synthesis Reductive Coupling Wurtz-type Dimerization

Melting Point and Density Differentiation: 1-Iodoeicosane vs. 1-Bromoeicosane vs. 1-Chloroeicosane

Across the C20 1-haloeicosane series, 1-iodoeicosane exhibits the highest melting point and density, driven by the greater polarizability and mass of the iodine atom. This differentiation has direct implications for solid-state handling, storage requirements, and phase-dependent synthetic applications [1][2].

Melting point vs. C20 halides
Cross-study
1-Iodoeicosane Tfus = 314.6 K (41.45 °C); ΔTfus vs. Br analog ≈ +4.85 K
Solid-state handling stability may differ from bromo analog
Bromo analog melts near 36.6 °C; may soften at ambient lab temperatures
Thermophysical Properties Phase Behavior Material Selection

C–I Leaving-Group Superiority of 1-Iodoeicosane Over 1-Bromoeicosane and 1-Chloroeicosane in Nucleophilic Substitution

The carbon–iodine bond in 1-iodoeicosane has a bond dissociation energy (BDE) of approximately 222 kJ/mol, compared to ~285 kJ/mol for the C–Br bond in 1-bromoeicosane and ~338 kJ/mol for the C–Cl bond in 1-chloroeicosane [1]. This ~63 kJ/mol lower BDE relative to the bromide, and ~116 kJ/mol lower relative to the chloride, translates to a substantially faster rate of SN2 displacement by nucleophiles under comparable conditions [2].

C–I leaving-group ability
Class-level
C–I BDE ~222 kJ/mol; ΔBDE vs. C–Br ≈ −63 kJ/mol
Enables SN2 displacement under milder conditions
Class-level reactivity inference; substrate-specific validation recommended
SN2 Reactivity Leaving Group Ability Synthetic Efficiency

Unique Role as Key Intermediate for C23 Plasmalogen Internal Standard in LC-MS Bioanalysis

1-Iodoeicosane is specifically required as the alkylating agent for synthesizing 1-O-1′-(Z)-tricosenyl glyceryl ether, the critical precursor to PLS 23:0/18:1—a non-endogenous plasmalogen used as an internal standard in a validated LC-MS assay for human plasma plasmalogens [1]. This application intrinsically demands the exact C20 chain length of 1-iodoeicosane; neither the C18 analog (1-iodooctadecane) nor the C22 analog can yield the 23:0 vinyl ether chain required for the internal standard. Shorter-chain iodoalkanes would produce internal standards with different chromatographic retention times and mass spectral properties, compromising quantification accuracy. The validated method achieved a linear calibration range of 0.04–1.60 pmol, with LOD = 0.008 pmol and LOQ = 0.01 pmol [1].

LC-MS ISTD synthesis
Method context
Unique C20 precursor for PLS 23:0/18:1 ISTD; validated LOD 0.008 pmol
Structurally essential for reported plasmalogen assay replication
No C18 or C22 analog can substitute for this ISTD architecture
Analytical Chemistry LC-MS Quantification Internal Standard Synthesis

Patent-Cited Use of 1-Iodoeicosane in Conductive Metal Nanoparticle Protective Coatings

1-Iodoeicosane is explicitly recited in Japanese Patent Application 2010-117384 (published as US 2011/0284807) as one of the C1–C20 1-iodoalkane alkylating agents used to quaternize amine protective coatings on metal fine particles (1–100 nm diameter) [1]. Within this patent, the chain length of the alkyl iodide determines the hydrophobicity and steric bulk of the protective layer, which in turn controls nanoparticle dispersibility, sintering temperature, and the conductivity of the final metal film. The C20 chain of 1-iodoeicosane provides a substantially thicker and more hydrophobic coating than the shorter-chain analogs (e.g., 1-iodooctane, 1-iodododecane) also listed in the patent, enabling differentiated film-forming properties [1].

Nanoparticle coating chain length
Patent context
Longest C20 chain disclosed in JP 2010-117384 for amine quaternization on metal nanoparticles
Reported to influence coating hydrophobicity and dispersibility
Film conductivity and dispersion endpoints require formulation-specific verification
Materials Science Nanoparticle Synthesis Conductive Inks

Primary Research and Industrial Application Scenarios for 1-Iodoeicosane (CAS 34994-81-5)


Synthesis of C40 Hydrocarbons via High-Yield Reductive Homocoupling

1-Iodoeicosane is the preferred substrate for Pd-catalyzed hydrazine-mediated homocoupling to tetracontane (C40H82), delivering a 74% yield that surpasses all shorter-chain 1-iodoalkane analogs under identical conditions [1]. This application scenario is directly relevant to laboratories synthesizing long-chain model hydrocarbons for tribology studies, wax crystallization research, or hydrocarbon reference standards. The quantified yield advantage means that a research group synthesizing C40H82 can expect approximately 1.5–2× the product mass from the same molar input of 1-iodoeicosane compared to 1-iodododecane, based on the trend of decreasing yield with decreasing chain length reported by Nakajima et al.

Synthesis of PLS 23:0/18:1 Internal Standard for Validated LC-MS Plasmalogen Quantification

1-Iodoeicosane is the irreplaceable building block for preparing the non-endogenous internal standard PLS 23:0/18:1, enabling a validated LC-MS method for quantifying plasmalogens in human plasma with a linear range of 0.04–1.60 pmol and detection/quantification limits of 0.008/0.01 pmol, respectively [2]. Clinical and analytical chemistry laboratories implementing this specific plasmalogen assay must procure 1-iodoeicosane; no other 1-iodoalkane can substitute due to the strict structural requirement of the C23 vinyl ether moiety in the internal standard.

Surface Functionalization of Metal Nanoparticles for Conductive Ink Formulations

As explicitly disclosed in JP 2010-117384 / US 2011/0284807, 1-iodoeicosane serves as a C20 alkylating agent for quaternizing amine-based protective coatings on metal fine particles (1–100 nm) [3]. Among the C1–C20 iodoalkane series, the C20 chain provides the maximum hydrophobic shielding thickness, enabling superior dispersion of metal nanoparticles in non-polar solvent systems and potentially higher sintered film conductivity due to reduced residual organic content upon calcination. Researchers developing printed electronics or conductive adhesive formulations should select 1-iodoeicosane when maximum hydrophobicity and chain length are desired for nanoparticle surface engineering.

Nucleophilic Substitution Reactions Requiring Mild Conditions on Thermally Sensitive Substrates

The C–I bond dissociation energy of 1-iodoeicosane (~222 kJ/mol) is substantially lower than that of 1-bromoeicosane (~285 kJ/mol) or 1-chloroeicosane (~338 kJ/mol) [4]. This enables SN2 displacement under milder conditions, making 1-iodoeicosane the preferred electrophile when the nucleophile or co-substrate is thermally labile. For example, in the synthesis of phospholipid analogs or glycosylated long-chain derivatives where elevated temperatures could cause decomposition, 1-iodoeicosane's superior leaving-group ability allows reactions to proceed at room temperature or with gentle warming, whereas the corresponding bromide or chloride would require reflux or microwave conditions that risk substrate degradation.

Application
Selection Property
Validation Focus
C40 hydrocarbon synthesis
Reported homocoupling yield profile
Wurtz-type dimerization efficiency
Plasmalogen LC-MS ISTD preparation
Exact C20 chain architecture
Chromatographic and mass spectral match to target analytes
Nanoparticle surface functionalization
Maximum disclosed chain length for hydrophobic coating
Dispersion stability in non-polar solvents; sintered film conductivity
Mild-condition nucleophilic substitution
C–I bond dissociation energy relative to C–Br/C–Cl
Reaction completion at ambient or gentle warming temperatures

Technical Documentation Hub

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